3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. It is primarily recognized for its applications in drug development and biological research. The compound's structure features a piperazine moiety, which is a common scaffold in pharmaceuticals, particularly in the development of psychoactive drugs and treatments for various diseases.
The compound can be synthesized through various chemical methods, often involving the reaction of 4-methylpiperazine with oxirane-2-carboxylic acid under specific conditions. Commercially, it may be obtained from chemical suppliers specializing in research chemicals and pharmaceutical intermediates.
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride falls under the classification of piperazine derivatives. It is categorized as an amino acid derivative due to the presence of a carboxylic acid functional group and is also classified as a heterocyclic compound due to its oxolane ring structure.
The synthesis of 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride typically involves several key steps:
In industrial settings, automated systems and large-scale reactors are utilized to enhance yield and consistency. Reaction monitoring and product isolation are critical stages in ensuring high-quality output.
The molecular formula of 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride is , with a molecular weight of 214.26 g/mol.
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, initiating a series of biochemical events that can lead to therapeutic effects. The specificity and pathways may vary based on the target enzyme or receptor involved .
The physical properties include:
Key chemical properties:
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.26 g/mol | 
| Melting Point | Not specified | 
| pH | Not specified | 
These properties make it suitable for various applications in scientific research and pharmaceuticals .
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride has diverse applications:
Table 1: Structural and Pharmacokinetic Advantages of Piperazine-Oxolane Hybrids
| Structural Feature | Physicochemical Contribution | Biological Impact | 
|---|---|---|
| Piperazine ring | Basic nitrogen centers (pKa ~8-9) | Enhanced solubility via salt formation; Target recognition | 
| Oxolane oxygen | Electron density modulation | Conformational constraint; Dipole interactions | 
| Quaternary carbon center | 3D spatial orientation of substituents | Binding pocket complementarity | 
| Hybrid scaffold | Balanced lipophilicity (logP optimization) | Improved membrane permeability | 
Table 2: Comparative Properties of Piperazine Salt Forms
| Salt Form | *Typical Solubility (mg/mL) | Crystallinity | Stability at 40°C/75% RH | 
|---|---|---|---|
| Free base | 0.1-5 | Variable | Poor to moderate | 
| Monohydrochloride | 10-50 | Moderate crystallinity | 3-6 months | 
| Dihydrochloride | 50-200 | High crystallinity | >12 months | 
**Aqueous solubility at pH 2.0, 37°C
Historical formulation studies reveal that dihydrochloride salts maintain bioavailability superiority over alternative anions (sulfate, maleate) for high-potency compounds requiring low daily doses (<100 mg). This approach has been validated in FDA-approved drugs containing piperazine scaffolds, where dihydrochloride forms consistently demonstrate optimized pharmacokinetic linearity and reduced food-effect variability [2] [5]. The synthesis of 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride typically involves treating the free base with 2.0-2.2 equivalents of HCl in anhydrous ethanol or isopropanol, followed by anti-solvent crystallization to achieve the desired polymorphic form.
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7